molecular formula C16H22O10 B147947 Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate CAS No. 130506-36-4

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate

Cat. No.: B147947
CAS No.: 130506-36-4
M. Wt: 374.34 g/mol
InChI Key: ZMKKPVNDESHQBT-WZYWGQKZSA-N
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Description

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is a complex organic compound that belongs to the class of acetylated sugars It is characterized by the presence of multiple acetyl groups attached to a galactopyranoside backbone, which is further modified by an allyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate typically involves the acetylation of a galactopyranoside precursor. The process begins with the protection of hydroxyl groups on the galactopyranoside using acetyl groups. This is followed by the introduction of the allyl group through an allylation reaction. Finally, the methyl ester is formed by esterification. The reaction conditions often involve the use of acetic anhydride, pyridine, and allyl bromide under controlled temperatures and anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include uronic acids, alcohol derivatives, and substituted galactopyranosides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in carbohydrate chemistry.

    Biology: The compound is studied for its potential role in glycosylation processes and as a probe for carbohydrate-protein interactions.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: It finds applications in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism by which Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate exerts its effects involves its interaction with specific molecular targets. The acetyl groups and the allyl moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors involved in carbohydrate metabolism and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
  • Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Uniqueness

Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is unique due to the presence of the allyl group, which imparts distinct reactivity and binding characteristics compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired.

Properties

IUPAC Name

methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKKPVNDESHQBT-WZYWGQKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137213
Record name β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130506-36-4
Record name β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130506-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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